potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide
Overview
Description
Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide is a chemical compound with the CAS Number: 1557201-10-1 . It is used in various scientific research due to its unique properties, making it an ideal candidate for catalysts, organic synthesis, and material science studies.
Molecular Structure Analysis
The molecular weight of potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide is 224.07 . The InChI Code is1S/C9H9BF3.K/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6H2;/q-1;+1
. Physical And Chemical Properties Analysis
Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide is a powder at room temperature .Scientific Research Applications
Molecular and Electronic Structure Studies
- Potassium 3-oxo-2,3-dihydro-1H-inden-4-olate, closely related to the compound of interest, has been examined for its molecular and electronic structure. The research involved X-ray analysis, NMR, IR, UV spectroscopy, and DFT and MP2 calculations to understand the chelate structure of the salt and its spectral properties, as well as specific reactivity (Sigalov, Shainyan, & Sterkhova, 2016).
Agricultural Research
- Although not directly related to potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide, research on potassium in agriculture is significant, discussing its role in soil, plant physiology, crop nutrition, and human and animal nutrition. This comprehensive review emphasizes the need for more basic and applied research on potassium's roles, including its interaction with micronutrients and its importance in stress situations for plants (Römheld & Kirkby, 2010).
Organometallic Chemistry
- In a study closely related to the compound of interest, 1,2-Dihydro-2-phenyl-1,2-oxaborine was prepared using a compound with a (2,3-dihydro-1,2-oxaborol-3-yl)potassium component. This research contributes to the understanding of organometallic chemistry and the structural characterization of similar compounds (Chen, Bajko, Kampf, & Ashe, 2007).
Battery Technology
- Potassium-ion batteries, including potassium-oxygen batteries, are a new area of research where potassium compounds are being explored for high capacity anode materials. This study involves antimony-based electrodes, indicating the potential application of potassium compounds like the one in energy storage technologies (McCulloch et al., 2015).
Chemical Synthesis and Reactions
- Studies involving potassium salts in chemical synthesis are relevant. For example, potassium salts of carboxylic acids react with specific reagents to form intermediates, which then undergo various reactions to produce amides, esters, and thioesters. This highlights the role of potassium compounds in synthetic organic chemistry (Kitagawa, Kuroda, Iida, Ito, & Nakamura, 1989).
Cross-Coupling Reactions
- Potassium compounds, including potassium alkyltrifluoroborates, have been used in Suzuki-Miyaura cross-coupling reactions. These studies demonstrate the utility of potassium compounds in facilitating organic transformations, which could be applicable to the compound (Molander, Wisniewski, 2012).
Energy Storage Systems
- Research into energy storage systems, such as potassium-selenium batteries, is crucial. Although not directly related to the specific compound of interest, these studies illustrate the potential applications of potassium in advanced battery technologies (Liu et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
potassium;2,3-dihydro-1H-inden-2-yl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOAFNIVKWMIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC2=CC=CC=C2C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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